N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyrimidine core, which is a fused bicyclic structure combining thiophene and pyrimidine rings, and is substituted with a dimethylphenyl group and a methylbutyl group. The presence of these functional groups and the overall structure of the molecule suggest it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Thienopyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing precursors.
Introduction of the Dimethylphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Methylbutyl Group: This can be done through alkylation reactions using suitable alkyl halides.
Final Acetylation: The acetamide group is introduced in the final step, often through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve:
Continuous Flow Chemistry: To improve reaction efficiency and scalability.
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻).
Major Products
Oxidation Products: Alcohols, aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Receptor Binding: Potential to bind to biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can inhibit or modulate the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Phenylacetamides: Compounds with similar acetamide groups but different aromatic substitutions.
Uniqueness
N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is unique due to its specific combination of functional groups and the thienopyrimidine core. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
1252928-23-6 |
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Molecular Formula |
C21H25N3O3S |
Molecular Weight |
399.51 |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C21H25N3O3S/c1-13(2)8-10-23-20(26)19-16(9-11-28-19)24(21(23)27)12-17(25)22-18-14(3)6-5-7-15(18)4/h5-7,9,11,13H,8,10,12H2,1-4H3,(H,22,25) |
InChI Key |
QKZCXXDPDDRJLV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC(C)C)SC=C3 |
solubility |
not available |
Origin of Product |
United States |
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